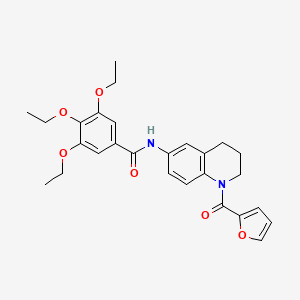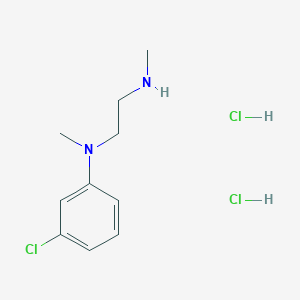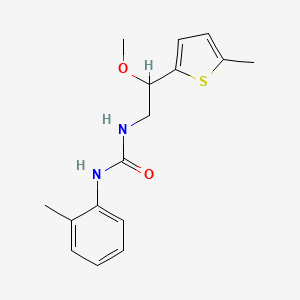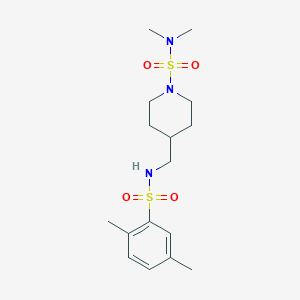![molecular formula C18H15BrN4O3S B2646641 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380179-31-5](/img/structure/B2646641.png)
2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridazinone-based compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves the inhibition of PTPs, which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The compound binds to the active site of PTPs, thereby preventing the dephosphorylation of tyrosine residues on target proteins. This results in the activation of downstream signaling pathways that lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and anti-cancer properties by inhibiting the activity of PTPs. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
The advantages of using 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one in laboratory experiments include its potent inhibitory activity against PTPs, which are involved in the regulation of various cellular processes. It is also relatively easy to synthesize and has been optimized to yield high purity and good yields. However, the compound has some limitations in laboratory experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
The future directions for research on 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one include the development of more potent and selective inhibitors of PTPs. It is also important to investigate the potential applications of the compound in the treatment of various diseases, including cancer and inflammatory diseases. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of the compound in animal models and humans. Additionally, the compound could be used as a tool compound to investigate the role of PTPs in various cellular processes.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against PTPs, anti-inflammatory and anti-cancer properties, and relatively simple synthesis method make it an attractive compound for further investigation.
合成法
The synthesis of 2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves the reaction of 2-bromo-1-(2-bromophenyl)ethanone with sodium azide to form 2-azido-1-(2-bromophenyl)ethanone. This intermediate is then reacted with 3-aminopyridazine-6-carboxylic acid to obtain the final product. The synthesis method is relatively simple and has been optimized to yield high purity and good yields of the compound.
科学的研究の応用
2-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes, including protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes. It has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-15-3-1-2-4-17(15)27(25,26)22-11-14(12-22)23-18(24)6-5-16(21-23)13-7-9-20-10-8-13/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWPZXPVHLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

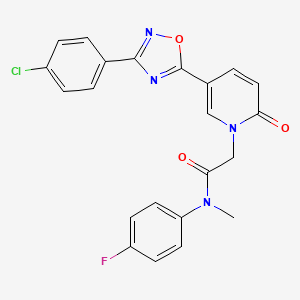
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)
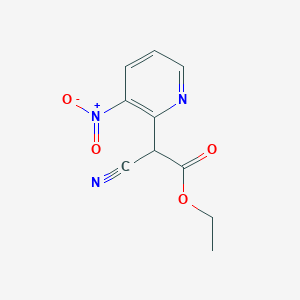
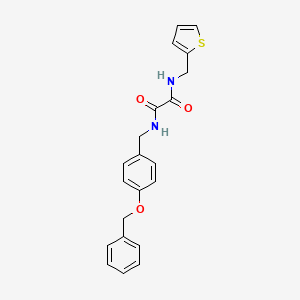
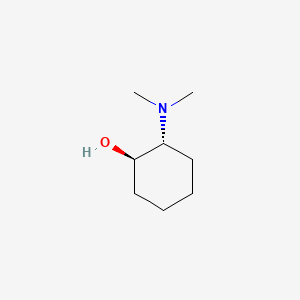
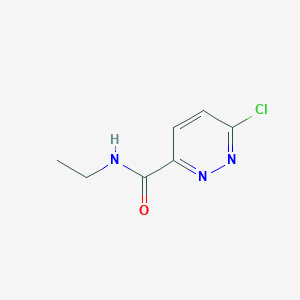
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)
